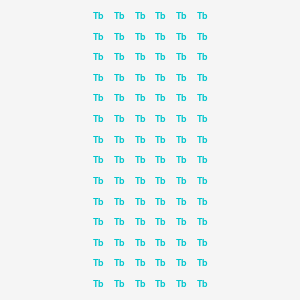

terbium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

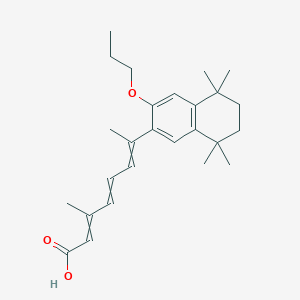

Description

Terbium is a chemical element with the symbol Tb and atomic number 65. It is a silvery-white, rare earth metal that belongs to the lanthanide series of the periodic table. This compound is moderately hard and stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terbium can be obtained through various synthetic routes One common method involves the reduction of this compound fluoride (TbF₃) with calcium metalAnother method involves the use of solvent-solvent extraction and ion-exchange techniques to isolate this compound from its ores .

Industrial Production Methods: Industrially, this compound is primarily extracted from minerals such as bastnasite and laterite ion-exchange clays. The metal is prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal. This method ensures high purity and is widely used in commercial production .

Chemical Reactions Analysis

Types of Reactions: Terbium undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with halogens to form this compound halides, such as this compound fluoride (TbF₃), this compound chloride (TbCl₃), this compound bromide (TbBr₃), and this compound iodide (TbI₃). It also reacts with water to form this compound hydroxide (Tb(OH)₃) .

Common Reagents and Conditions:

Oxidation: this compound reacts with oxygen to form this compound oxide (Tb₂O₃).

Reduction: this compound fluoride can be reduced with calcium metal to produce pure this compound.

Major Products:

This compound Oxide (Tb₂O₃): Used in ceramics and as a phosphor in solid-state devices.

This compound Fluoride (TbF₃): Used in various industrial applications.

This compound Chloride (TbCl₃): Used in chemical synthesis and research.

Scientific Research Applications

Mechanism of Action

The mechanism of action of terbium involves its interaction with various molecular targets and pathways. In biological systems, this compound ions can form complexes with biomolecules, leading to changes in their fluorescence properties. This makes this compound an excellent tool for fluorescence microscopy and molecular detection . In industrial applications, this compound’s magnetostrictive properties enable it to convert magnetic energy into kinetic energy, making it useful in various mechanical devices .

Comparison with Similar Compounds

Terbium is similar to other lanthanides such as dysprosium, europium, and gadolinium. it has unique properties that set it apart:

Properties

CAS No. |

54576-84-0 |

|---|---|

Molecular Formula |

Tb84 |

Molecular Weight |

13349.730 g/mol |

IUPAC Name |

terbium |

InChI |

InChI=1S/84Tb |

InChI Key |

JLQZHBHELGBCLX-UHFFFAOYSA-N |

Canonical SMILES |

[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;2-hydroxybenzoic acid](/img/structure/B13392511.png)

![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)

![2-[2-(1,3-Benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392554.png)

![Naphtho[1,2-d]thiazole-2(1H)-thione](/img/structure/B13392564.png)

![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)

![disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate](/img/structure/B13392581.png)

![2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride](/img/structure/B13392594.png)